molecular formula C12H10O4S B8575968 Benzenesulfonic acid, 4-hydroxy-, phenyl ester CAS No. 62287-53-0

Benzenesulfonic acid, 4-hydroxy-, phenyl ester

Cat. No. B8575968
M. Wt: 250.27 g/mol
InChI Key: HTFDCEANYPZOAJ-UHFFFAOYSA-N
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Patent
US04287189

Procedure details

Sodium phenoxide, 9.0 g. (0.078 mole) is added in portions to a solution of 20 g. (0.076 mole) of 4-ethoxycarbonyloxybenzenesulfonyl chloride in 250 ml. of dry benzene. The slurry is brought to reflux (80° C.) for 1.5 hours and then allowed to stir at room temperature overnight. The reaction is followed by thin layer chromatography, additional sodium phenoxide is added as needed, and the reaction is refluxed until complete. The slurry is then cooled to room temperature and filtered to remove sodium chloride. The filtrate is concentrated to give 22.3 g. (88%) of the desired benzene sulfonate as an oil of suitable purity for the next reaction. The 4-ethoxycarbonyloxybenzene sulfonate (22.3 g., 0.069 mole) is taken up in 120 ml. of ethanol and stirred at 20° C. while a solution of 5.3 g. (0.08 mole) of potassium hydroxide in 50 ml. of ethanol is added dropwise. After two hours at room temperature, the solution is brought to 40° C. for 30 minutes and then concentrated in vacuo. The residue is taken up in 250 ml. of water (pH=10), extracted once with ether, acidified to pH 1 with 10 ml. of concentrated hydrochloric acid and then extracted three times with 200 ml. portions of chloroform. The chloroform extracts are combined, dried over sodium sulfate and concentrated in vacuo to give 15.9 g. (91%) of the phenol as an oil which crystallizes on standing; m.p.=114°-116.5° after recrystallization from xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.076 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-ethoxycarbonyloxybenzene sulfonate
Quantity
22.3 g
Type
reactant
Reaction Step Five
Quantity
0.08 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(OC([O:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1)=O)C.C1(S([O-])(=O)=O)C=CC=CC=1.C(OC(OC1C=CC(S([O-])(=O)=O)=CC=1)=O)C.[OH-].[K+]>C(O)C.C1C=CC=CC=1>[O:1]([S:21]([C:18]1[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=1)(=[O:23])=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Step Two
Name
Quantity
0.076 mol
Type
reactant
Smiles
C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-]
Step Five
Name
4-ethoxycarbonyloxybenzene sulfonate
Quantity
22.3 g
Type
reactant
Smiles
C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-]
Step Six
Name
Quantity
0.08 mol
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(0.078 mole) is added in portions to a solution of 20 g
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed until complete
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give 22.3 g
WAIT
Type
WAIT
Details
After two hours at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
the solution is brought to 40° C. for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
of water (pH=10), extracted once with ether
EXTRACTION
Type
EXTRACTION
Details
of concentrated hydrochloric acid and then extracted three times with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 15.9 g
CUSTOM
Type
CUSTOM
Details
(91%) of the phenol as an oil which crystallizes on standing
CUSTOM
Type
CUSTOM
Details
m.p.=114°-116.5° after recrystallization from xylene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O(C1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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